molecular formula C12H17F B6161910 2-fluoro-1,4-bis(propan-2-yl)benzene CAS No. 87591-03-5

2-fluoro-1,4-bis(propan-2-yl)benzene

Cat. No.: B6161910
CAS No.: 87591-03-5
M. Wt: 180.26 g/mol
InChI Key: NTUDGJSTIQYBPG-UHFFFAOYSA-N
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Description

2-Fluoro-1,4-bis(propan-2-yl)benzene (CAS: 87591-03-5) is a fluorinated aromatic hydrocarbon with the molecular formula C₁₂H₁₇F and a molecular weight of 180.27 g/mol . Structurally, it features a benzene ring substituted with a fluorine atom at the 2-position and two isopropyl groups (-CH(CH₃)₂) at the 1- and 4-positions.

Properties

CAS No.

87591-03-5

Molecular Formula

C12H17F

Molecular Weight

180.26 g/mol

IUPAC Name

2-fluoro-1,4-di(propan-2-yl)benzene

InChI

InChI=1S/C12H17F/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,1-4H3

InChI Key

NTUDGJSTIQYBPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1,4-bis(propan-2-yl)benzene can be achieved through several methods. One common approach involves the fluorination of 1,4-bis(propan-2-yl)benzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a catalyst like silver fluoride (AgF) or cesium fluoride (CsF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled fluorination. The process may also incorporate advanced purification techniques such as distillation or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-1,4-bis(propan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include substituted benzene derivatives, ketones, alcohols, and reduced aromatic compounds.

Scientific Research Applications

2-fluoro-1,4-bis(propan-2-yl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-1,4-bis(propan-2-yl)benzene involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The isopropyl groups may also contribute to the compound’s hydrophobic interactions with target molecules, affecting its overall biological activity.

Comparison with Similar Compounds

2-Chloro-1,4-diisopropoxybenzene (CAS: 61886-39-3)

  • Molecular Formula : C₁₂H₁₇ClO₂
  • Molecular Weight : 228.72 g/mol
  • Key Differences: Substitution of fluorine with chlorine and isopropyl groups with isopropoxy (-OCH(CH₃)₂) moieties. Higher molecular weight due to chlorine and oxygen atoms.

2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene (CAS: 1437052-79-3)

  • Molecular Formula : C₁₈H₂₉BrO₄
  • Molecular Weight : 389.32 g/mol
  • Key Differences :
    • Bromine substitution and ethoxymethoxy side chains increase steric bulk and molecular weight.
    • Predicted boiling point (379.8°C) and density (1.178 g/cm³) are significantly higher than those of the fluoro analog, reflecting stronger intermolecular forces .

Alkyl/Aryl-Substituted Derivatives

1,4-Bis(propan-2-yl)benzene (CAS: 64742-47-8)

  • Structure : Lacks the fluorine atom but retains the 1,4-diisopropyl substitution.
  • Properties: Classified as a UVCB (Unknown or Variable Composition, Complex Reaction Products) substance, complicating direct comparison. Read-across data from hydrodesulfurized kerosene suggests lower polarity and higher hydrophobicity compared to the fluorinated derivative .

2,5-Diiodo-1,4-bis(t-butyldimethylsilyloxy)benzene

  • Synthesis : Derived from 2,5-di-iodo-1,4-dihydroxybenzene via silylation.
  • Applications: Used in palladium-catalyzed cross-coupling reactions to synthesize conjugated polymers. The fluoro analog’s smaller substituent size (fluoro vs. silyloxy) may enhance solubility in nonpolar solvents .

Physicochemical and Functional Comparisons

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Predicted Boiling Point (°C) Predicted Density (g/cm³) Applications/Properties
2-Fluoro-1,4-bis(propan-2-yl)benzene C₁₂H₁₇F 180.27 Fluoro, isopropyl N/A N/A Polymer precursors, electronic materials
2-Chloro-1,4-diisopropoxybenzene C₁₂H₁₇ClO₂ 228.72 Chloro, isopropoxy N/A N/A Organic synthesis intermediates
2-Bromo-1,4-bis(ethoxymethoxy)benzene C₁₈H₂₉BrO₄ 389.32 Bromo, ethoxymethoxy 379.8 1.178 Thermo-/photochromic materials
1,4-Bis(propan-2-yl)benzene (UVCB) Complex mixture N/A Isopropyl N/A ~0.78–0.81* Industrial solvents

*Density estimated from hydrodesulfurized kerosene .

Biological Activity

2-Fluoro-1,4-bis(propan-2-yl)benzene, also known as 1,4-di-tert-butyl-2-fluorobenzene, is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profile, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with two tert-butyl groups and one fluorine atom. The presence of the fluorine atom enhances the compound's lipophilicity and can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various biological molecules. The mechanism involves:

  • Binding Affinity : The fluorine atom increases the binding affinity to certain enzymes and receptors by participating in hydrogen bonding and electrostatic interactions.
  • Steric Hindrance : The bulky tert-butyl groups may affect the compound's reactivity and stability, influencing how it interacts with molecular targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications in treating metabolic disorders .
  • Low Toxicity : Toxicity assessments indicate that this compound has low toxicity and is not mutagenic or carcinogenic, although further studies are warranted to fully understand its safety profile.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential antimicrobial properties
Enzyme InhibitionInhibits specific metabolic enzymes
ToxicityLow toxicity; non-mutagenic and non-carcinogenic
Drug DevelopmentInvestigated for use in pharmaceutical formulations

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Interaction : A study demonstrated that the compound inhibits phospholipase A2 activity, which is crucial in inflammatory responses. This inhibition suggests a potential role in managing inflammatory conditions .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, supporting its use as a lead compound for antibiotic development.
  • Toxicological Assessment : Comprehensive toxicological evaluations revealed that this compound does not exhibit mutagenic or carcinogenic properties under standard testing conditions. These findings are critical for its consideration in therapeutic applications.

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